molecular formula C52H86O21 B150187 Gypenoside XLIX CAS No. 94987-08-3

Gypenoside XLIX

カタログ番号 B150187
CAS番号: 94987-08-3
分子量: 1047.2 g/mol
InChIキー: AFEVCSJFNQWWDF-AZFNEDKCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gypenoside XLIX Description

Gypenoside XLIX is a dammarane-type glycoside found in Gynostemma pentaphyllum, a traditional medicine used for treating respiratory inflammation, hyperlipidemia, and atherosclerosis. It has been identified as a selective activator of peroxisome proliferator-activated receptor (PPAR)-alpha, which plays a role in the regulation of lipid metabolism and inflammation . The compound has been studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, acute kidney injury (AKI), atherosclerosis, hyperuricemia, and even cancer .

Synthesis Analysis

While the papers provided do not detail the synthesis of Gypenoside XLIX, they do discuss its extraction from Gynostemma pentaphyllum and its transformation into other compounds. For instance, one study describes the enzymatic biotransformation of Gypenoside XLIX into gylongiposide I, which has shown increased bioavailability and enhanced antiviral activity against Enterovirus 71 .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide a detailed analysis of the chemical reactions involving Gypenoside XLIX. However, they do mention its role in inhibiting the expression of various proteins involved in inflammation and cell death, such as vascular cell adhesion molecule-1 (VCAM-1), tissue factor (TF), and components of the programmed cell death pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of Gypenoside XLIX are not explicitly discussed in the provided papers. However, one study mentions the metabolic distribution of Gypenoside XLIX, indicating a high concentration in the kidney and a long retention time, which may be relevant to its pharmacokinetic properties .

Relevant Case Studies

Several case studies have been conducted to explore the therapeutic potential of Gypenoside XLIX. For example, it has been shown to inhibit cytokine-induced VCAM-1 expression in human endothelial cells, suggesting a mechanism for its anti-inflammatory and anti-atherosclerotic effects . In a mouse model of AKI, Gypenoside XLIX reduced serum creatinine and blood urea nitrogen levels, alleviated tubular damage, and suppressed renal necroptosis, indicating its renoprotective effects . Additionally, Gypenoside XLIX has been studied in the context of atherosclerosis, where it regulated intestinal microbiota, alleviated inflammatory responses, and restrained oxidative stress in ApoE-/- mice . In hyperuricemic rats, it inhibited xanthine oxidoreductase, ameliorating urate excretion . Moreover, Gypenoside XLIX has shown anti-leukemia activity in vitro and in vivo using a HL-60 cells murine xenograft model .

科学的研究の応用

1. Antiviral Roles against Enterovirus 71

  • Summary of Application: Gypenoside XLIX has been studied for its antiviral roles against Enterovirus 71 (EV71). The research focused on the enzymatic biotransformation of Gypenoside XLIX into Gylongiposide I and their antiviral roles against EV71 .
  • Methods of Application: A gene encoding a thermophilic glycoside hydrolase from Fervidobacterium pennivorans DSM9078 was cloned and expressed in Escherichia coli. The purified recombinant enzyme was used to transform gypenoside XLIX into gylongiposide I via highly selective and efficient hydrolysis of the glucose moiety linked to the C21 position in gypenoside XLIX .
  • Results or Outcomes: The EC50 of gypenoside XLIX and gylongiposide I calculated from viral titers in supernatants was 3.53 μM and 1.53 μM, respectively. The transformed product gylongiposide I has better anti-EV71 activity than the glycosylated precursor .

2. Inhibiting NLRP3 Inflammasome Activation to Alleviate Septic Acute Lung Injury

  • Summary of Application: Gypenoside XLIX has been studied for its role in inhibiting NLRP3 inflammasome activation to alleviate septic acute lung injury .
  • Methods of Application: This study induced acute lung injury (ALI) in mice through cecal ligation and puncture surgery and investigated the biological activity and potential mechanisms of Gypenoside XLIX (40 mg/kg) by intraperitoneal injection .
  • Results or Outcomes: Pretreatment with Gypenoside XLIX significantly alleviated pathological damage in mouse lung tissues and reduced the expression levels of inflammatory factors. Additionally, Gypenoside XLIX inhibited ROS levels and NLRP3 inflammasome, possibly mediated by the Sirt1/Nrf2 signaling pathway .

3. Ameliorating High-Fat Diet-Induced Atherosclerosis

  • Summary of Application: Gypenoside XLIX has been studied for its role in ameliorating high-fat diet-induced atherosclerosis .
  • Methods of Application: A high-fat choline diet (HFCD)-induced atherosclerosis model in ApoE -/- mice was established to explore the anti-atherosclerotic effects of gypenoside XLIX (GPE) .
  • Results or Outcomes: It was found that HFCD-induced atherosclerotic index such as dyslipidemia, atherosclerotic plaque, inflammation, and gut microbiota dysfunction could be reduced by GPE treatment .

Safety And Hazards

Gypenoside XLIX is toxic and poses a risk of serious damage to eyes and health by prolonged exposure. It may also impair fertility and harm unborn children . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEVCSJFNQWWDF-AZFNEDKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XLIX

Citations

For This Compound
210
Citations
H Zhao, W Jiao, Y Xiu, K Zhou, P Zhong, N Wang, S Yu - Molecules, 2022 - mdpi.com
… gypenoside XLIX may improve its pharmacological activity, the purpose of this study is to establish an effectively enzymatic method to convert gypenoside XLIX … of gypenoside XLIX into …
Number of citations: 3 www.mdpi.com
Y He, Q Liang, L Luo, Y He, X Huang… - International Journal of …, 2022 - hindawi.com
… gypenoside XLIX in rat plasma [15]. ey then studied the rat pharmacokinetics of gypenoside XLIX … thein vivoconcentration of gypenoside A or gypenoside XLIX separately, and neither …
Number of citations: 1 www.hindawi.com
G Li, P Lu, H Liang, W Zheng, X Chen, J Zhang… - … of Pharmaceutical and …, 2023 - Elsevier
… method involving demalonylation and ultrahigh-performance liquid chromatography–charged aerosol detector (UHPLC-CAD) analysis to determine the contents of gypenoside XLIX (…
Number of citations: 1 www.sciencedirect.com
THW Huang, Y Li, V Razmovski-Naumovski… - Journal of biomedical …, 2006 - Springer
… Here, we demonstrate that GP extract and one of its main components, Gypenoside XLIX (Gyp-XLIX) inhibited LPS-induced NF-jB activation in murine macrophages. Furthermore, Gyp-…
Number of citations: 75 link.springer.com
Q Liu, X Chen, M Kan, J Yang, Q Gong, R Jin… - European Journal of …, 2021 - Elsevier
… Our observation of the effect of silencing Smad3 on the therapeutic effect of the Gypenoside XLIX (Gyp XLIX) and the effect of Gyp XLIX on Smad3 and TGF-β receptor 1 interactions …
Number of citations: 8 www.sciencedirect.com
S Shi, N Jia, M Sun, Z Dong, L Gao, W Chen… - Int J Clin Exp Med, 2021 - e-century.us
… Gypenoside XLIX, a naturally occurring PPARalpha activator, inhibits cytokine-induced vas… Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using …
Number of citations: 0 e-century.us
Q Yang, H Zang, T Xing, S Zhang, C Li, Y Zhang… - Phytomedicine, 2021 - Elsevier
… This study aimed to evaluate the renoprotective effects of gypenoside XLIX (Gyp XLIX) in AKI… Cis, cisplatin; Gyp XLIX, gypenoside XLIX; MLKL, mixed lineage kinase domain like …
Number of citations: 17 www.sciencedirect.com
THW Huang, BD Roufogalis, Y Li - European Journal of Pharmacology, 2007 - Elsevier
… Gypenoside XLIX, a dammarane-type … Gypenoside XLIX to be a selective peroxisome proliferator-activated receptor (PPAR)-α activator. Here we demonstrate that Gypenoside XLIX …
Number of citations: 69 www.sciencedirect.com
THW Huang, BD Roufogalis, Y Li - Toxicology and applied pharmacology, 2007 - Elsevier
Tissue factor (TF) is involved not only in the progression of atherosclerosis and other cardiovascular diseases, but is also associated with tumor growth, metastasis, and angiogenesis …
Number of citations: 44 www.sciencedirect.com
F Liu, Q Wei, Y Liang, Q Yang, C Huang… - American Journal of …, 2023 - ncbi.nlm.nih.gov
… Gypenoside XLIX (Gyp-XLIX) is a dammarane glycoside, which is the main component of … genes in fatty liver treated by Gypenoside XLIX (Gyp-XLIX) through the whole genome. …
Number of citations: 1 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。